3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic structure with a pyrazole ring and a pyridine ring. The molecule features a 2-ethyl and 4-methyl substitution on the pyrazole core, a 6-oxo group on the pyridine ring, and a propanoic acid side chain at position 6. Its molecular formula is C₁₂H₁₅N₃O₃, with a molecular weight of 249.27 g/mol. Its structural rigidity and hydrogen-bonding capacity (via the carbonyl and carboxylic acid groups) suggest utility in crystal engineering .
Properties
IUPAC Name |
3-(2-ethyl-4-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-14-7-9-8(2)6-10(16)15(12(9)13-14)5-4-11(17)18/h6-7H,3-5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRNHZQNSGFGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity based on existing literature, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that is integral to its biological activity. The molecular formula is , and it possesses a unique arrangement that allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not determined |
Biological Activity
The biological activity of this compound has been primarily studied in the context of its anticancer properties. Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research has shown that compounds similar to This compound can induce apoptosis in cancer cells through various mechanisms:
- Caspase Activation : The compound promotes the activation of caspases (caspase 3, 8, and 9), which are crucial for the apoptotic process in cancer cells.
- Inhibition of NF-κB : It suppresses NF-κB expression, a transcription factor that promotes cell survival.
- Promotion of p53 and Bax : Increased expression of p53 and Bax proteins enhances apoptosis.
- Induction of Autophagy : The compound triggers autophagy through increased formation of autophagosomes and inhibition of mTOR signaling pathways.
Case Study: MCF-7 and MDA-MB-231 Cell Lines
A study evaluated the effects of this compound on breast cancer cell lines MCF-7 (luminal A) and MDA-MB-231 (triple-negative). The findings revealed:
Table 2: Cytotoxicity Results
| Compound | Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (MDA-MB-231) |
|---|---|---|---|
| Cisplatin | 0.5 | 45% | 50% |
| 3-(2-Ethyl...) | 0.5 | 30% | 35% |
The results indicated that the compound exhibited stronger cytotoxic effects compared to cisplatin, particularly in the MDA-MB-231 cell line.
The mechanisms through which this compound exerts its effects are multifaceted:
- Apoptosis Induction : By activating caspases and influencing pro-apoptotic factors, the compound effectively induces programmed cell death in cancer cells.
- Autophagy Regulation : The ability to modulate autophagy pathways may provide an additional mechanism for inhibiting tumor growth.
- Targeting Metabolic Pathways : Alterations in glucose metabolism were observed in treated cells, suggesting that the compound may impact energy utilization in cancer cells.
Chemical Reactions Analysis
Reactivity of the Propanoic Acid Moiety
The carboxylic acid group enables classical acid-derived transformations:
Electrophilic Substitution on the Pyrazolo-Pyridine Core
The fused heterocycle undergoes regioselective reactions at electron-rich positions:
Functionalization of the 6-Oxo Group
The 6-oxo group participates in tautomerism and nucleophilic reactions:
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Tautomerism : Exists in equilibrium between keto (6-oxo) and enol (6-hydroxy) forms, affecting solubility and reactivity.
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Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .
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Reduction : LiAlH₄ reduces the 6-oxo group to 6-hydroxy, altering hydrogen-bonding capacity.
Side-Chain Modifications
The ethyl and methyl substituents undergo specific transformations:
| Group | Reaction | Conditions | Application | Source |
|---|---|---|---|---|
| 2-Ethyl | Oxidation | CrO₃ in H₂SO₄ | Forms 2-acetic acid derivative (predicted) | |
| 4-Methyl | Radical Bromination | NBS, light | Introduces bromine for Suzuki couplings |
Cross-Coupling Reactions
Halogenated derivatives (e.g., 5-bromo) enable modern coupling strategies:
| Reaction | Catalysts | Partners | Products | Yield | Source |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives | 88% (analog) | |
| Sonogashira | Pd/CuI | Terminal alkynes | Alkynylated analogs | 61% (analog) |
Degradation Pathways
Critical stability considerations under stress conditions:
| Condition | Degradation Pathway | Products | Implications |
|---|---|---|---|
| Acidic (pH < 3) | Hydrolysis of pyrazolo-pyridine core | Fragmented amines | Storage requires neutral buffers |
| Alkaline (pH > 9) | Saponification of ester derivatives | Free acid + alcohol | Limits ester prodrug utility |
| UV Light | Radical cleavage at C-7 | Propanoic acid side-chain loss | Requires light-protected packaging |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of the target compound and structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Fluorination Effects: Fluorinated analogs (e.g., trifluoromethyl, difluoromethyl) demonstrate enhanced metabolic stability and electronegativity, critical for drug design . However, synthesis complexity often leads to discontinuation .
Substituent Influence :
- Alkyl Chains : Ethyl and methyl groups in the target compound balance lipophilicity and solubility. Propyl or butyl substitutions (e.g., in and ) increase hydrophobicity, favoring blood-brain barrier penetration .
- Cyclic Groups : Cyclopentyl () introduces steric bulk, improving selectivity in enzyme inhibition but reducing solubility.
Pharmacological Potential: The trifluoromethyl derivative () shows promise in high-throughput assays due to robust hydrogen-bonding networks, aligning with Etter’s graph set analysis for crystal engineering . The target compound’s propanoic acid group facilitates salt formation, enhancing bioavailability compared to ester derivatives (e.g., methyl esters in ) .
Synthetic Challenges: Fluorinated compounds require specialized reagents (e.g., difluoromethylation agents), increasing production costs . The target compound’s non-fluorinated structure simplifies synthesis, as highlighted by its commercial availability in intermediate catalogs .
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing 3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step heterocyclic condensation, starting with pyrazole and pyridine precursors. Optimization can employ Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs (e.g., 2^k or 3^k) systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal yields. Statistical analysis (ANOVA) helps isolate critical factors .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structure?
- Answer : Use orthogonal methods:
- NMR (¹H/¹³C, 2D-COSY) for structural elucidation.
- HPLC-MS (reverse-phase C18 column, ESI ionization) for purity assessment.
- FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
Cross-validation with elemental analysis ensures accuracy .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Answer : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) reveal sensitivity to hydrolysis at the pyrazolo-pyridine core. Degradation pathways (e.g., oxidation at the ethyl group) are monitored via accelerated stability testing (LC-MS). Lyophilization or storage in inert atmospheres (argon) mitigates degradation .
Q. What strategies improve the compound’s solubility for in vitro assays?
- Answer : Solubility enhancement techniques:
- Co-solvents : DMSO (≤1% v/v) for initial stock solutions.
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~3.5) using buffered solutions (pH 7.4).
- Cyclodextrin inclusion complexes (e.g., HP-β-CD) for aqueous dispersion .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide synthetic routes?
- Answer : Quantum chemical calculations (DFT, MP2) model transition states and intermediates. Tools like Gaussian or ORCA simulate reaction pathways (e.g., cyclization steps). ICReDD’s integrated computational-experimental workflows use machine learning to prioritize high-yield conditions from computed activation energies .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining regioselectivity?
- Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps. Microreactors with immobilized catalysts (e.g., Pd/C) reduce side reactions. Scale-up requires CFD simulations to optimize mixing efficiency and avoid hot spots. Membrane reactors (e.g., ceramic) separate intermediates in multi-step sequences .
Q. How can structure-activity relationship (SAR) studies enhance the compound’s pharmacological profile?
- Answer : Systematic SAR modifications:
- Pyridine ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity.
- Propanoic acid chain length : Vary alkyl groups to improve metabolic stability.
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using SPR or fluorescence polarization .
Q. How should researchers resolve contradictions in experimental data, such as conflicting bioactivity results across studies?
- Answer : Apply orthogonal validation:
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Meta-analysis of published data to identify confounding variables (e.g., cell line heterogeneity).
- Cross-lab collaboration to harmonize protocols and share raw datasets .
Q. What methodologies are recommended for evaluating the compound’s bioactivity in complex biological systems?
- Answer : Tiered testing:
- In vitro : High-throughput screening (HTS) with reporter gene assays or target-binding studies (SPR).
- Ex vivo : Organoid models to assess tissue-specific effects.
- In vivo : Pharmacokinetic studies (Cmax, AUC) in rodent models, paired with metabolomics to identify active metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
